4-[({[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide
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Overview
Description
4-[({[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide is a complex organic compound that features a unique combination of furan, thiophene, triazole, and benzamide moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazides with thiocarbonyl compounds under reflux conditions.
Introduction of Furan and Thiophene Groups: The furan and thiophene groups are introduced through nucleophilic substitution reactions, often using furan-2-carboxylic acid and thiophene-2-carboxylic acid derivatives.
Coupling with Benzamide: The final step involves coupling the triazole intermediate with benzamide using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput purification techniques such as preparative HPLC (High-Performance Liquid Chromatography).
Chemical Reactions Analysis
Types of Reactions
4-[({[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like m-CPBA (meta-Chloroperoxybenzoic acid).
Reduction: The compound can be reduced using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and triazole rings.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol or LiAlH4 in tetrahydrofuran (THF) under reflux.
Substitution: Halogenated solvents like chloroform or DCM, with catalysts such as palladium on carbon (Pd/C).
Major Products
Oxidation: Formation of epoxides and sulfoxides.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[({[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Biological Studies: Used in studies to understand the interaction of heterocyclic compounds with biological targets such as enzymes and receptors.
Industrial Applications: Employed in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-[({[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: Shares the furan and thiol groups but differs in the heterocyclic ring structure.
5-Furan-2-yl-4H [1,2,4]-triazole-3-thiol: Similar triazole structure but lacks the benzamide moiety.
Uniqueness
4-[({[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide is unique due to its combination of multiple heterocyclic rings and functional groups, which confer a broad spectrum of biological activities and chemical reactivity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H17N5O3S2 |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
4-[[2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C20H17N5O3S2/c21-18(27)13-5-7-14(8-6-13)22-17(26)12-30-20-24-23-19(16-4-2-10-29-16)25(20)11-15-3-1-9-28-15/h1-10H,11-12H2,(H2,21,27)(H,22,26) |
InChI Key |
RCIQOBDKWSPADU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=CS4 |
Origin of Product |
United States |
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